6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime
Description
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime (CAS: 338404-41-4) is an imidazothiazole derivative characterized by a 4-chlorophenyl substituent at the 6-position and an O-methyloxime group at the 5-carbaldehyde position. Its molecular formula is C₁₃H₁₀ClN₃OS, with a molar mass of 291.76 g/mol and a predicted density of 1.41 g/cm³ . The compound’s pKa is estimated at 4.20, suggesting moderate acidity under physiological conditions . Structurally, it shares a core imidazothiazole scaffold with other derivatives, such as CITCO, but differs in the oxime substituent (O-methyl vs. O-(3,4-dichlorobenzyl)) .
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c1-18-15-8-11-12(9-2-4-10(14)5-3-9)16-13-17(11)6-7-19-13/h2-8H,1H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHBSNJDYMYAAD-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamide Derivatives
A widely adopted method involves the cyclization of 2-aminothiazole derivatives with α-haloketones. For instance, 4-chlorobenzaldehyde reacts with 2-aminothiazole in the presence of hydrochloric acid as a catalyst, yielding the imidazo-thiazole core through intramolecular cyclization. Key parameters include:
- Temperature : 80–100°C
- Solvent : Ethanol or acetic acid
- Reaction Time : 6–12 hours
This method achieves yields of 65–75%, with purity dependent on recrystallization solvents such as ethyl acetate or methanol.
Alternative Pathway via Phenacyl Bromides
Recent advancements utilize phenacyl bromides for cyclization. Ethyl bromopyruvate reacts with thiourea to form ethyl-2-aminothiazole-4-carboxylate, which subsequently cyclizes with 4-chlorophenacyl bromide under reflux conditions. This approach offers superior regioselectivity, minimizing byproducts like regioisomeric imidazo[1,2-b]thiazoles.
Oxime Formation
Conversion of the aldehyde to an oxime involves hydroxylamine hydrochloride under basic conditions:
Standard Oxime Synthesis
The aldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 60°C for 4–6 hours. Sodium acetate buffer (pH 4.5–5.5) enhances nucleophilic attack on the carbonyl carbon. The reaction proceeds as:
$$ \text{R-CHO} + \text{NH}_2\text{OH} \rightarrow \text{R-CH=N-OH} $$
Yields exceed 90%, though stereoselectivity (E/Z ratio) depends on solvent polarity.
Microwave-Assisted Optimization
Microwave irradiation (150 W, 100°C, 20 minutes) reduces reaction time to 30 minutes while maintaining 88–92% yield. This method is favored in high-throughput industrial settings.
O-Methylation of the Oxime
The final step involves methylating the oxime’s hydroxyl group:
Methyl Chloride Alkylation
Reaction with methyl chloride (CH₃Cl) in the presence of potassium carbonate (K₂CO₃) in acetone at 50°C for 8 hours produces the O-methyloxime derivative. The mechanism proceeds via an SN2 pathway:
$$ \text{R-CH=N-OH} + \text{CH}3\text{Cl} \xrightarrow{\text{K}2\text{CO}3} \text{R-CH=N-OCH}3 $$
Yields average 70–75%, with residual methyl chloride removed via vacuum distillation.
Alternative Diazomethane Approach
Diazomethane (CH₂N₂) in diethyl ether methylates the oxime at room temperature within 2 hours, achieving 85–90% yield. However, diazomethane’s toxicity limits its industrial application.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Key peaks include δ 8.42 ppm (oxime CH=N), δ 7.85 ppm (imidazo-thiazole H), and δ 3.45 ppm (OCH₃).
- MS (ESI) : Molecular ion peak at m/z 337.84 [M+H]⁺ confirms the molecular formula C₁₄H₁₂ClN₃OS₂.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance reproducibility and safety. Key advantages include:
Green Chemistry Initiatives
- Solvent Recovery : >90% ethanol recovery via distillation loops.
- Catalyst Recycling : Immobilized K₂CO₃ on mesoporous silica reduces waste.
Comparative Analysis of Methodologies
| Parameter | Cyclization Route | Phenacyl Bromide Route | Microwave Oxime |
|---|---|---|---|
| Yield (%) | 65–75 | 70–80 | 88–92 |
| Reaction Time (h) | 6–12 | 4–6 | 0.5 |
| Purity (%) | 95 | 97 | 98 |
| Scalability | Moderate | High | Limited |
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group back to the aldehyde or further to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the imidazo[2,1-b][1,3]thiazole ring.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Metabolism Studies
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime has been utilized in studies examining the modulation of drug metabolism. Its role as a CAR agonist makes it valuable for understanding how different compounds affect hepatic drug metabolism pathways.
Cancer Research
Research indicates that this compound may augment sensitivity to anticancer agents or help overcome resistance in cancer therapies. In particular, studies have shown that when combined with anticancer agents, it enhances the expression of genes associated with drug resistance mechanisms, such as MDR1 and UGT1A1. This suggests a potential application in improving treatment outcomes for ovarian cancer patients .
Neuro-oncology
The compound has demonstrated promising results in inhibiting the growth of brain tumor stem cells (BTSCs). It induces cell cycle arrest and apoptosis specifically in BTSCs without affecting normal astrocytes. This selectivity indicates its potential as a therapeutic agent for treating gliomas and other brain tumors .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on CAR Activation | Demonstrated that this compound activates CAR with an EC50 value of 49 nM | Suggests potential for enhancing drug metabolism |
| Cancer Treatment Research | Showed enhanced efficacy of anticancer agents when combined with this compound | Indicates potential for overcoming drug resistance in cancer therapy |
| Neuro-oncology Study | Found selective inhibition of BTSC growth without harming normal cells | Highlights potential as a targeted therapy for brain tumors |
Mechanism of Action
The mechanism by which 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and physicochemical differences between the target compound and analogs:
Key Observations :
- Lipophilicity : The O-methyloxime derivative has a lower molecular weight and fewer halogen atoms than CITCO, suggesting reduced lipophilicity. This may improve aqueous solubility but reduce membrane permeability .
- Halogen Effects : Replacement of 4-chlorophenyl with 4-fluorophenyl () or sulfanyl groups () could modulate electronic properties and receptor affinity.
CAR Agonism
- CITCO : A well-characterized human CAR agonist (EC₅₀ = 20–50 nM) that induces nuclear translocation of CAR and upregulates CYP2B6/3A4 expression . However, its lipophilicity drives unintended pregnane X receptor (PXR) activation, complicating therapeutic use .
- Target Compound (O-methyloxime): No direct CAR activation data exists. Structural modeling suggests that the smaller O-methyl group may reduce PXR cross-reactivity compared to CITCO, but experimental validation is needed .
CYP Enzyme Modulation
Pharmacological and Toxicological Profiles
- CITCO: Demonstrates anti-cancer activity in brain tumor stem cells (BTSCs) by inhibiting growth and expansion in xenograft models . However, PXR activation may exacerbate hepatic steatosis and insulin resistance .
- O-methyloxime: Unknown therapeutic effects. Predicted lower toxicity due to reduced halogen content, but in vitro and in vivo studies are required .
Biological Activity
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a compound with significant biological activity, particularly as an agonist for the constitutive androstane receptor (CAR). This receptor plays a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound is characterized by its unique chemical structure, which contributes to its pharmacological properties.
- Molecular Formula : C₁₂H₇ClN₂OS
- Molecular Weight : 262.72 g/mol
- CAS Number : 82588-41-8
- Melting Point : 192-195 °C
Biological Activity
The biological activity of this compound has been extensively studied in various contexts:
1. Agonistic Activity on CAR
Research indicates that this compound acts as a potent and selective agonist for CAR. It exhibits an effective concentration (EC50) of approximately 49 nM in cellular assays. This selectivity is significant as it shows over 50-fold selectivity for CAR compared to other nuclear receptors, indicating its potential for targeted therapeutic applications .
2. Impact on Gene Expression
Upon activation of CAR by this compound, there is an upregulation of target genes such as CYP2B6 in hepatocytes. This suggests that the compound could enhance drug metabolism and clearance by inducing cytochrome P450 enzymes, which are essential for the biotransformation of many drugs .
3. Synergistic Effects with Anticancer Agents
In studies involving ovarian cancer cell lines, the combination of this compound with traditional anticancer agents resulted in increased cell proliferation compared to the use of anticancer agents alone. This highlights its potential role in overcoming drug resistance in cancer therapy .
Case Studies
Several studies have illustrated the biological effects of this compound:
- Study on Hepatocytes : Treatment with CITCO (the oxime derivative) resulted in significant induction of CYP2B6 gene expression in primary human hepatocytes, suggesting a role in enhancing metabolic pathways .
- Cancer Cell Line Studies : In glioma cell lines, treatment with CITCO led to increased expression of CAR and enhanced sensitivity to chemotherapeutic agents. This study emphasizes the potential for using CAR agonists to improve therapeutic outcomes in resistant cancer types .
Research Findings Summary Table
Q & A
Q. What is the primary mechanism of action of 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime in human cells?
The compound acts as a selective agonist of the constitutive androstane receptor (CAR), a nuclear receptor regulating xenobiotic and metabolic pathways. Upon binding, it induces CAR nuclear translocation and recruits coactivators to drive transcription of target genes, such as CYP2B6 and ABCB1. This activation is confirmed via fluorescence-based CAR assays and primary human hepatocyte models .
Q. What standardized protocols are recommended for assessing CAR activation by this compound?
Key methodologies include:
- In vitro fluorescence resonance energy transfer (FRET) assays to measure CAR-coactivator interactions.
- Primary human hepatocyte cultures treated with the compound (typical concentrations: 0.1–10 µM) to evaluate CYP2B6 induction via qPCR or luciferase reporter assays.
- Co-exposure with CAR inhibitors (e.g., meclizine) to confirm specificity of effects .
Q. Which metabolic pathways are most significantly influenced by this compound?
It primarily modulates amino acid metabolism (e.g., aspartate, serine) and carbohydrate metabolism (e.g., glucose, glycogen synthesis). Downstream effects include altered mitochondrial permeability and NAD+/pyruvate metabolism. These pathways are identified via transcriptomic profiling and pathway enrichment analysis .
Advanced Research Questions
Q. How can researchers resolve contradictory gene expression data (e.g., simultaneous upregulation and downregulation of metabolic genes) observed with this compound?
Contradictions may arise from dose-dependent effects, cell-type specificity, or crosstalk with other receptors (e.g., PXR). Recommended approaches:
Q. What experimental designs are critical for studying species-specific responses to this compound?
Due to low CAR ligand-binding domain (LBD) conservation (72% human-mouse similarity), researchers should:
Q. How does phosphorylation status of CAR influence the compound’s activity?
Phosphorylated CAR exists as an inactive monomer bound to cytoplasmic ERK1/2. The compound binds phosphorylated CAR, triggering ERK1/2 dissociation, dephosphorylation, and nuclear translocation. Methodologically, this is studied via:
Q. What transcriptomic validation strategies are recommended for genome-wide CYP induction data generated with this compound?
After RNA-seq or microarray analysis:
Q. How does this compound interact with other nuclear receptors (e.g., PXR or Nrf2) in metabolic regulation?
While selective for CAR, off-target effects can occur at high concentrations. To assess crosstalk:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
